molecular formula C9H13F2NS2 B14227587 2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole CAS No. 824391-28-8

2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole

Cat. No.: B14227587
CAS No.: 824391-28-8
M. Wt: 237.3 g/mol
InChI Key: PWQJHDHTKMGIOY-UHFFFAOYSA-N
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Description

2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with a difluorobut-3-en-1-yl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole typically involves the reaction of 4,4-difluorobut-3-en-1-yl sulfide with 4-ethyl-4,5-dihydro-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

824391-28-8

Molecular Formula

C9H13F2NS2

Molecular Weight

237.3 g/mol

IUPAC Name

2-(4,4-difluorobut-3-enylsulfanyl)-4-ethyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H13F2NS2/c1-2-7-6-14-9(12-7)13-5-3-4-8(10)11/h4,7H,2-3,5-6H2,1H3

InChI Key

PWQJHDHTKMGIOY-UHFFFAOYSA-N

Canonical SMILES

CCC1CSC(=N1)SCCC=C(F)F

Origin of Product

United States

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